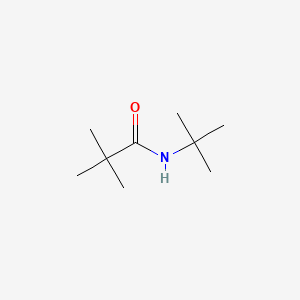

N-tert-Butylpivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

686-96-4 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-tert-butyl-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H19NO/c1-8(2,3)7(11)10-9(4,5)6/h1-6H3,(H,10,11) |

InChI Key |

GFONROXQFASPMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Contextual Significance of Amide Chemistry

Amide chemistry holds a position of paramount importance in the landscape of modern science, underpinning advancements across a vast spectrum of chemical and biological disciplines. The amide bond, characterized by a carbonyl group linked to a nitrogen atom, is one of the most ubiquitous functional groups in nature and synthetic chemistry. nih.gov Its significance stems from its presence in the very building blocks of life; the peptide bonds that link amino acids to form proteins are amides, making them fundamental to virtually all biological processes. solubilityofthings.com

Beyond their biological role, amides are prevalent in a wide array of commercially and technologically important molecules. They form the structural basis for numerous pharmaceuticals, natural products, and other biologically active compounds. pulsus.comnumberanalytics.com The stability of the amide bond under physiological conditions, combined with its capacity to act as both a hydrogen bond donor and acceptor, makes it an ideal linkage in drug design, facilitating effective interaction with biological targets. numberanalytics.com In the realm of materials science, amides are integral components of industrial products such as polymers (like nylon), detergents, and lubricants. pulsus.com

Given their widespread importance, the synthesis of amides is one of the most frequently performed reactions in organic chemistry. researchgate.net Historically, this involved coupling carboxylic acids and amines using stoichiometric activating agents, a process often criticized for its poor atom economy and the generation of significant waste. pulsus.comresearchgate.net Consequently, a major thrust in contemporary chemical research is the development of more efficient, sustainable, and atom-economical methods for amide bond formation. nih.govpulsus.com This has led to the exploration of novel metal-catalyzed transformations and flow chemistry techniques, aiming to create these vital linkages from a broader range of starting materials with a reduced environmental footprint. nih.govpulsus.com

Overview of N Tert Butylpivalamide As a Specific Amide Class in Advanced Synthesis

Within the broad class of amides, N-tert-Butylpivalamide stands out for its utility in specialized areas of advanced synthesis, primarily owing to the specific steric and electronic properties conferred by its two tert-butyl groups. This structure makes it a bulky ligand, which plays a crucial role in stabilizing reactive metal centers and influencing the coordination chemistry and subsequent reactivity of the resulting complexes.

A significant application of this compound is as a proligand in the synthesis of molecular precursors for materials science, particularly in the field of actinide chemistry. nih.govescholarship.org Researchers have successfully used it to form homoleptic complexes with tetravalent actinides like uranium (U), neptunium (B1219326) (Np), and plutonium (Pu). nih.govosti.gov These this compound-metal complexes are designed to be volatile and to decompose cleanly under thermal conditions, making them ideal single-source precursors for Chemical Vapor Deposition (CVD). osti.gov This process has been employed to create high-purity, crystalline, phase-pure thin films of materials like uranium dioxide (UO₂). osti.govresearchgate.net

The steric bulk of the this compound ligand directly influences the geometry and coordination number of the metal center. For instance, in the uranium complex U(TTA)₄ (where TTA is the deprotonated this compound ligand), the coordination geometry differs from that of similar uranium amidate complexes with less bulky ligands. osti.govresearchgate.net The U(TTA)₄ complex is six-coordinate, with two amidate ligands chelating in a bidentate fashion (κ²-N,O) and two binding only through the oxygen atom (κ¹-O). osti.gov This is in contrast to the eight-coordinate geometry observed in a related uranium complex with the less sterically demanding N-tert-butylisobutyramide (ITA) ligand, where all four ligands are chelated. nih.govosti.gov

Beyond actinide chemistry, this compound has proven valuable in the field of transition metal-catalyzed C-H bond functionalization. It has been used as a substrate in palladium-catalyzed β-arylation reactions. acs.org This research demonstrates that the primary sp³ C-H bonds of the pivaloyl group can be selectively arylated without the need for a strong, tethered directing group, which represents a significant challenge and a highly sought-after transformation in synthetic organic chemistry. acs.org

Table 1: Comparison of Uranium(IV) Amidate Precursors

| Feature | U(ITA)₄ | U(TTA)₄ |

|---|---|---|

| Proligand | N-tert-butylisobutyramide (H(ITA)) | This compound (H(TTA)) |

| Coordination | Eight-coordinate, all four ligands chelated (κ²-N,O) | Six-coordinate, two ligands chelated (κ²-N,O), two κ¹-O |

| Decomposition Onset | 85 °C | 70 °C |

| Application | CVD precursor for UO₂ thin films | CVD precursor for UO₂ thin films |

Data sourced from references osti.gov.

Research Trajectory and Emerging Areas of Investigation

Established Synthetic Pathways

Established methods for synthesizing this compound primarily rely on classical amide bond forming reactions and specialized named reactions that are well-suited for producing tertiary amides.

Amide coupling is a fundamental transformation in organic chemistry, typically involving the reaction of a carboxylic acid derivative with an amine. mychemblog.com

The synthesis of amide bonds is one of the most frequent reactions in medicinal and organic chemistry. mychemblog.comnih.gov The direct condensation of a carboxylic acid and an amine is generally slow and inefficient due to a competing acid-base reaction. mychemblog.com Therefore, the most common strategy involves converting the carboxylic acid into a more electrophilic, activated form, such as an acyl chloride or anhydride. mychemblog.com This activated species readily reacts with primary and secondary amines, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). mychemblog.com This specific type of acylation using an acyl chloride is often referred to as the Schotten-Baumann reaction. mychemblog.com

For more challenging couplings, particularly with electron-deficient or sterically hindered amines, a wide array of coupling reagents have been developed. nih.gov These reagents activate the carboxylic acid in situ, facilitating the reaction with the amine. Common examples of such systems include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are frequently used, often with additives like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive ester, which then reacts with the amine. nih.govpeptide.com

Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming active esters that react rapidly with amines to form the amide bond with minimal side reactions. mychemblog.compeptide.com

A direct and effective synthesis of this compound has been demonstrated through the reaction of pivaloyl chloride with tert-butylamine. qut.edu.au This method exemplifies the acyl chloride approach to amide bond formation. The reaction is typically performed in a suitable aprotic solvent with a tertiary amine base to scavenge the hydrogen chloride generated during the reaction. qut.edu.au

Table 1: Reaction Conditions for this compound Synthesis via Amide Coupling

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pivaloyl chloride | tert-Butylamine | Triethylamine | Diethyl ether | 0 °C to room temp. |

Data sourced from QUT ePrints. qut.edu.au

In this procedure, pivaloyl chloride is added slowly to a cooled solution of tert-butylamine and triethylamine in diethyl ether. qut.edu.au The reaction mixture is then allowed to warm to room temperature and stirred to ensure the completion of the reaction. qut.edu.au

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.org The reaction proceeds through the formation of a stable carbocation, which is then attacked by the nucleophilic nitrogen of the nitrile to form a nitrilium ion. nrochemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields the final amide. wikipedia.orgnrochemistry.com This method is particularly useful for preparing amides from tertiary alcohols or other precursors that can generate a stable tertiary carbocation. organicreactions.org

A modified and efficient version of the Ritter reaction has been developed for the synthesis of N-tert-butyl amides from various nitriles. organic-chemistry.org This method utilizes tert-butyl acetate as the source of the tert-butyl cation in the presence of a catalytic amount of sulfuric acid. organic-chemistry.org This approach has proven effective for a range of aromatic and aliphatic nitriles, affording the corresponding N-tert-butyl amides in excellent yields. organic-chemistry.org

Table 2: Conditions for Modified Ritter Reaction for N-tert-Butyl Amide Synthesis

| Reactant 1 | Reagent | Acid Catalyst | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Aromatic/Aliphatic Nitrile | tert-Butyl Acetate | Sulfuric Acid | 42 °C | 2 hours | 88-95% |

Data sourced from Tetrahedron Letters. organic-chemistry.org

This protocol offers a practical and high-yielding route to N-tert-butyl amides, which are important precursors to amines and have pharmaceutical significance. organic-chemistry.org The reaction's efficiency is dependent on the source of the tert-butyl cation, the solvent, and the acid concentration. organic-chemistry.org

Beyond standard amide coupling and Ritter reactions, other methods for the preparation of this compound have been explored. One such alternative is a three-component coupling reaction. A reported procedure involves the reaction of a thio acid with t-butyl isonitrile and an amine. amazonaws.com Following this general procedure, this compound was successfully isolated. amazonaws.com

Table 3: Three-Component Coupling for this compound Synthesis

| Component 1 | Component 2 | Component 3 | Solvent | Yield |

|---|---|---|---|---|

| Thio acid | t-Butyl isonitrile | Amine | Dichloromethane (CH₂Cl₂) | 61% |

Data sourced from Supporting Information of an ACS publication. amazonaws.com

This reaction is stirred at room temperature, offering a mild alternative to other synthetic routes. amazonaws.com In some synthetic contexts, this compound has also been observed as a side product, indicating less direct or optimized pathways to its formation. uantwerpen.be

Amide Coupling Reactions

Purification Techniques for this compound

The purification of this compound is a critical step to isolate the compound in high purity. Given its physical properties, several techniques have been successfully employed.

Sublimation: this compound can be effectively purified by sublimation. osti.govresearchgate.net This technique is suitable for solid compounds that can transition directly from the solid to the gas phase under reduced pressure and heat, leaving non-volatile impurities behind.

Extraction: Purification can also be achieved through extraction methods. nih.govacs.org This typically involves dissolving the crude product in an organic solvent and washing it with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃) to remove unreacted starting materials and byproducts before drying and concentrating the organic phase. amazonaws.com

Flash Column Chromatography: For mixtures that are difficult to separate by other means, flash column chromatography is a viable option. amazonaws.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it.

Recrystallization: In some instances, recrystallization from a suitable solvent can be used to obtain highly pure crystalline material. nih.gov

Sublimation Protocols

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-solidified. This method is particularly effective for compounds that have a sufficiently high vapor pressure at temperatures below their melting point. For this compound, sublimation has been cited as a viable purification method in scientific literature. osti.gov This process is advantageous as it can yield a high-purity product by separating the volatile amide from non-volatile impurities.

The process generally involves heating the crude solid material under reduced pressure. The this compound gasifies and subsequently crystallizes on a cooled surface, known as a cold finger, leaving behind non-volatile contaminants. While literature confirms the use of sublimation for purifying this compound, specific operational parameters such as the precise temperature and pressure are not consistently detailed for the compound itself. osti.gov However, related sterically hindered amide-based metal complexes are noted to sublime at temperatures ranging from 130 to 140 °C under a vacuum of 0.05 Torr. For certain uranium(IV) amidate complexes derived from this compound, sublimation temperatures are noted to be in close vicinity to their decomposition temperatures, necessitating pressures as low as 10⁻⁶ mbar to facilitate sublimation over decomposition. osti.gov

Table 1: Sublimation Data for N-tert-Butylacetamido and N-tert-Butylformamido Metal Complexes (Analogous Compounds)

| Compound | Sublimation Temperature (°C) | Pressure (Torr) | Sublimed Recovery (%) | Nonvolatile Residue (%) |

|---|---|---|---|---|

| Tetrakis(N-tert-butylacetamido)zirconium | 105–125 | 0.05 | 81 | Not Specified |

| Tetrakis(N-tert-butylacetamido)hafnium | 105–125 | 0.05 | 83 | Not Specified |

Liquid-Liquid Extraction Methods

Liquid-liquid extraction is a fundamental and widely used purification technique in synthetic chemistry. It operates on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the purification of this compound, this method is often employed as a work-up procedure following its synthesis.

A common synthetic route to this compound is the reaction of pivaloyl chloride with tert-butylamine, often in the presence of a base like triethylamine and a solvent such as diethyl ether or dichloromethane. After the reaction is complete, the resulting mixture contains the desired amide product, as well as byproducts like triethylamine hydrochloride and any unreacted starting materials.

The purification process involves a series of washing steps in a separatory funnel. The reaction mixture, dissolved in an organic solvent, is first washed with an acidic solution, such as 1N hydrochloric acid (HCl), to remove basic impurities like excess tert-butylamine and triethylamine by converting them into their water-soluble hydrochloride salts. Subsequently, a wash with a basic solution, like saturated sodium bicarbonate (NaHCO₃), is performed to neutralize any remaining acid and remove acidic byproducts. Finally, a wash with brine (a saturated aqueous solution of NaCl) helps to remove the bulk of the dissolved water from the organic layer before it is dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to yield the purified this compound. For some structurally similar amides, such as N-(tert-butyl)isobutyramide, purification by extraction has been noted to be more efficient than sublimation.

Table 2: Representative Liquid-Liquid Extraction Protocol for this compound Purification

| Step | Reagent/Solvent | Purpose | Phase Containing Product |

|---|---|---|---|

| 1. Dissolution | Dichloromethane (CH₂Cl₂) | Dissolve crude reaction mixture. | Organic |

| 2. Acid Wash | 1N Hydrochloric Acid (HCl) | Remove unreacted tert-butylamine and triethylamine. | Organic |

| 3. Base Wash | Saturated Sodium Bicarbonate (NaHCO₃) | Neutralize excess acid and remove acidic impurities. | Organic |

| 4. Brine Wash | Saturated Sodium Chloride (NaCl) | Reduce the amount of dissolved water in the organic phase. | Organic |

| 5. Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | Remove residual water from the organic solvent. | Organic |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(tert-butyl)isobutyramide |

| Pivaloyl chloride |

| tert-Butylamine |

| Triethylamine |

| Diethyl ether |

| Dichloromethane |

| Hydrochloric acid |

| Sodium bicarbonate |

| Sodium chloride |

| Sodium sulfate |

| Magnesium sulfate |

| Tetrakis(N-tert-butylacetamido)zirconium |

| Tetrakis(N-tert-butylacetamido)hafnium |

| Tetrakis(N-tert-butylformamido)zirconium |

Deprotonation Chemistry and Amidate Formation

The presence of a proton on the nitrogen atom of this compound imparts it with acidic character, allowing for deprotonation by strong bases to form the corresponding amidate anion. This reactivity is a cornerstone for the synthesis of various metal-amido complexes.

Formation of Metal Amidate Salts (e.g., Potassium Amidates)

This compound (H(TTA)) can be readily deprotonated by strong bases to generate metal amidate salts. A common and efficient method involves the use of potassium bis(trimethylsilyl)amide (KN(SiMe3)2) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). qut.edu.auescholarship.org This reaction proceeds in high yield to furnish the potassium salt of this compound, K(TTA). qut.edu.auescholarship.org

The formation of these potassium amidates is a crucial step in the synthesis of more complex organometallic compounds. For instance, these potassium salts can be used in subsequent metathesis reactions with metal halides to generate a variety of metal amidate complexes. qut.edu.au Research has shown the utility of K(TTA) in the synthesis of actinide complexes, where the N-tert-butylpivalamidate ligand coordinates to the metal center. qut.edu.auescholarship.org

Table 1: Synthesis of Potassium N-tert-Butylpivalamidate

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference(s) |

| This compound (H(TTA)) | Potassium bis(trimethylsilyl)amide (KN(SiMe3)2) | THF | Potassium N-tert-butylpivalamidate (K(TTA)) | High | qut.edu.auescholarship.org |

Influence of Strong Bases on N-H Acidity

The acidity of the N-H bond in this compound is a critical factor in its deprotonation chemistry. While amides are generally considered weak acids, the presence of a strong base is necessary to facilitate the removal of the nitrogen proton. The pKa of the N-H bond in secondary amides is typically in the range of 17-18 in DMSO. The use of highly basic reagents like potassium bis(trimethylsilyl)amide (pKa of the conjugate acid is ~26 in THF) ensures that the deprotonation equilibrium lies far to the side of the amidate product. qut.edu.auescholarship.org

The choice of base is crucial; weaker bases are generally ineffective in deprotonating the amide. The steric hindrance provided by the tert-butyl groups does not significantly impede the approach of the base to the N-H proton, allowing for efficient deprotonation.

C-H Activation Reactions

A significant area of research involving this compound has been its participation in C-H activation reactions. The pivaloyl group can act as a directing group, facilitating the selective functionalization of otherwise unreactive C(sp³)-H bonds at the β-position of the N-tert-butyl group.

Palladium-Catalyzed Beta-Arylation of Pivalamides

Research has demonstrated the successful palladium-catalyzed β-arylation of the primary C(sp³)-H bonds of this compound with aryl iodides. This transformation is typically achieved using a catalytic system comprising a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE), often in the presence of a silver salt like silver trifluoroacetate (B77799) (AgTFA) which acts as an iodide scavenger. amazonaws.com

The reaction exhibits good functional group tolerance on the aryl iodide partner, accommodating both electron-donating and electron-withdrawing substituents. amazonaws.com This method provides a direct route to β-arylated pivalamides, which are structural motifs found in some biologically active molecules. amazonaws.com

Table 2: Conditions for Palladium-Catalyzed β-Arylation of an N-Alkyl Pivalamide

| Substrate | Arylating Agent | Catalyst | Additive | Solvent | Temperature (°C) | Product Yield (%) | Reference(s) |

| N-Butylpivalamide | p-Iodonitrobenzene | Pd(OAc)₂ | AgTFA | TFE | 120 | 60 | amazonaws.com |

Note: This table presents data for a model reaction with N-butylpivalamide, which is structurally related to this compound and demonstrates the general conditions for this type of transformation.

Mechanistic Considerations of Regioselective C-H Functionalization

The regioselectivity of the β-arylation is rationalized by a proposed reaction mechanism involving a five-membered palladacycle intermediate. The reaction is believed to initiate with the coordination of the palladium(II) catalyst to the oxygen atom of the amide group. This is followed by the cleavage of a β-C(sp³)-H bond of the N-tert-butyl group to form a stable five-membered cyclometalated intermediate. amazonaws.com

The stability of this palladacycle is attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups on the α-carbon of the N-tert-butyl group and the tert-butyl group on the acyl moiety favor the cyclized structure. This intermediate then undergoes oxidative addition with the aryl iodide to form a Pd(IV) species, followed by reductive elimination to yield the β-arylated product and regenerate the Pd(II) catalyst. amazonaws.com

Intramolecular and Intermolecular Transformations

Beyond deprotonation and C-H activation, this compound can theoretically undergo other transformations typical of secondary amides, although specific examples in the literature are less common.

One documented intermolecular reaction attempt involved the treatment of this compound with a base such as sodium hydride in the presence of tert-butyl acetate, with the aim of forming N-acetyl-N-(tert-butyl)pivalamide. However, this reaction was reported to be unsuccessful, highlighting the steric hindrance and potentially lower nucleophilicity of the corresponding amidate in certain contexts. qut.edu.au

The hydrolysis of this compound to pivalic acid and tert-butylamine is a feasible intermolecular transformation, though it would likely require forcing conditions (e.g., strong acid or base and heat) due to the steric hindrance around the carbonyl group, which protects it from nucleophilic attack.

While specific examples of intramolecular cyclization of this compound are not prominent in the literature, such reactions are conceivable under appropriate conditions, potentially involving functionalization of the tert-butyl groups followed by a ring-closing step. The thermal stability of this compound is notable, but at very high temperatures, decomposition would be expected, potentially through pathways involving elimination or fragmentation, though specific studies on its thermal decomposition are not widely reported.

Role of Steric Hindrance in Reaction Profiles

The reactivity of this compound is profoundly influenced by the significant steric hindrance imposed by its structure. The molecule features two bulky tert-butyl groups: one attached directly to the amide nitrogen and another as part of the pivaloyl group attached to the carbonyl carbon. This unique spatial arrangement is a primary determinant of the compound's chemical behavior, dictating its stability, conformation, and the types of reactions it can undergo.

Steric hindrance is the slowing of chemical reactions due to steric bulk, which arises from the spatial arrangement of atoms. wikipedia.org In this compound, the repulsive forces between the overlapping electron clouds of the two large alkyl groups are substantial. wikipedia.orgmasterorganicchemistry.com This steric clash prevents the close approach of reactants and influences the molecule's preferred conformation, significantly affecting its reaction profiles. masterorganicchemistry.com

A critical consequence of this steric strain is the distortion of the amide bond itself. Amide bonds are typically planar due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system. However, in highly crowded amides like this compound, the substituents force the bond to twist to minimize steric clashes. nih.gov This twisting disrupts the planarity, reduces the n(N)−π*(C=O) conjugation, and weakens the C–N bond. acs.org A computational study on similarly hindered amides demonstrated that introducing progressively bulkier substituents leads to a significant increase in the twist angle of the C-N bond, which in turn lowers the rotational barrier and enhances reactivity towards N-C bond cleavage. nih.gov The presence of bulky groups can induce significant twisting, which is crucial for promoting N–C bond cleavage and enhancing the reactivity of amides in processes like cross-coupling reactions. nih.gov

This inherent steric strain governs the compound's participation in various reactions:

Nucleophilic Attack at the Carbonyl Carbon: The pivaloyl group's tert-butyl substituent effectively shields the electrophilic carbonyl carbon. This makes nucleophilic attack difficult, rendering the amide highly resistant to hydrolysis and other reactions initiated by nucleophiles under standard conditions.

Reactivity at the Amide Nitrogen: The tert-butyl group on the nitrogen atom sterically protects it from attack. Reactions that typically involve the amide nitrogen, such as deprotonation by bases or further alkylation, are significantly impeded.

C-N Bond Cleavage: While the amide bond is generally robust, the reduced resonance stabilization and inherent strain in this compound make the C-N bond susceptible to cleavage under specific catalytic conditions. For instance, metal-catalyzed reactions can proceed via oxidative addition into the weakened C-N bond, a process facilitated by the steric distortion. acs.org The use of the tert-butyl group as a protecting group for amides relies on this principle, where its removal is achieved under specific catalytic conditions that can overcome the steric barriers. bath.ac.uk Research has shown that a catalytic amount of Cu(OTf)₂ can be used for a mild de-tert-butylation of N,N-disubstituted amides, driven by the release of isobutylene (B52900). bath.ac.uk

The following table summarizes the influence of steric hindrance on the potential reaction pathways of this compound.

| Reaction Type | Effect of Steric Hindrance | Observed Reactivity Profile |

|---|---|---|

| Nucleophilic Acyl Substitution | High. The carbonyl carbon is shielded by the pivaloyl group's tert-butyl moiety. | Reaction is strongly inhibited. The compound is resistant to hydrolysis and attack by many nucleophiles. |

| N-Deprotonation / N-Alkylation | High. The nitrogen atom is shielded by the N-tert-butyl group. | Reactions at the nitrogen center are significantly slowed or prevented. wikipedia.org |

| C-N Bond Cleavage | Facilitated. Steric strain weakens the amide bond by disrupting resonance. | Cleavage is possible under specific, often metal-catalyzed, conditions that exploit the weakened bond. acs.orgbath.ac.uk |

| Rotation around C-N Bond | Lowered Barrier. Steric clashes in the planar state destabilize it relative to the transition state for rotation. | The amide bond is significantly twisted from planarity. nih.gov |

The steric profile also dictates the specific conditions required for certain transformations. For example, the catalytic deprotection (cleavage of the N-tert-butyl group) is sensitive to the steric environment.

| Reaction | Substrate Example | Catalyst/Reagents | Conditions | Outcome related to Steric Hindrance |

|---|---|---|---|---|

| De-tert-butylation | N-tert-butyl-N-benzylbenzamide | Cu(OTf)₂ (10 mol%) | CH₂Cl₂, rt, 3 h | Complete conversion to the secondary amide. bath.ac.uk |

| De-tert-butylation | N-tert-butyl-N-ethyl amide | Cu(OTf)₂ | 50 °C, 15 h | More forcing conditions are needed compared to a more sterically bulky N-benzyl group, indicating a nuanced interplay of electronics and sterics. bath.ac.uk |

| Attempted De-tert-butylation | Secondary N-tert-butylbenzamide | Cu(OTf)₂ | rt or 50 °C | No reaction observed, highlighting the catalyst's specificity for tertiary amides in this system. bath.ac.uk |

Coordination Chemistry and Ligand Applications of N Tert Butylpivalamide

N-tert-Butylpivalamide as an Amidate Proligand (H(TTA))

This compound, systematically named N-tert-butyl-2,2-dimethylpropanamide, serves as a crucial proligand in coordination chemistry. osti.gov Upon deprotonation, it forms the N-tert-butylpivalamidate anion, which is often abbreviated as TTA. The corresponding neutral proligand is designated as H(TTA). osti.gov This proligand is synthesized through established literature methods and can be purified by sublimation. osti.govescholarship.org The deprotonation of H(TTA) is typically achieved using a strong base like potassium bis(trimethylsilyl)amide (KN(SiMe3)2) in a solvent such as tetrahydrofuran (B95107) (THF), yielding the potassium amidate salt, K(TTA), in high yield. osti.gov

The TTA ligand possesses steric bulk and specific electronic properties that influence the geometry, thermal stability, and volatility of the resulting metal complexes. osti.gov These characteristics are highly desirable for applications in materials science, particularly for the development of volatile molecular precursors for chemical vapor deposition (CVD). osti.gov

Complexation with Transition Metals and Actinides

The TTA ligand has been successfully employed in the synthesis of homoleptic complexes with various metals, most notably with actinides like uranium and thorium. osti.govrsc.org The formation of these complexes often involves salt metathesis reactions between a metal halide precursor and a salt of the TTA ligand, such as K(TTA). osti.govescholarship.org

Homoleptic Uranium(IV) Amidate Complexes (e.g., U(TTA)4)

A key example of an actinide complex featuring the TTA ligand is the homoleptic uranium(IV) amidate complex, tetrakis(N-tert-butylpivalamido)uranium(IV), denoted as U(TTA)4. osti.gov This complex is synthesized by reacting a uranium(IV) precursor, such as UI4(1,4-dioxane)2, with four equivalents of a crowned potassium amidate salt, K(TTA)(18-crown-6). osti.gov The use of the crown ether helps to prevent the formation of undesirable "ate" complexes. osti.gov

Crystallographic analysis of U(TTA)4 reveals a six-coordinate, C1 symmetric metal center. osti.gov This geometry is achieved through a mixed coordination mode of the TTA ligands: two ligands are chelated in a κ²-N,O fashion, while the other two are bound only through the oxygen atom (κ¹-O). osti.gov This contrasts with the related U(ITA)4 complex (where ITA is N-(tert-butyl)isobutyramide), which is eight-coordinate with all four ligands binding in a κ²-N,O manner. osti.govnih.govacs.org The difference in coordination is attributed to the greater electron-donating effect of the tert-butyl group in TTA compared to the isopropyl group in ITA, which disfavors electron donation from all four nitrogen atoms to the uranium center in U(TTA)4. osti.gov

Thorium Amidate Complexes and Isostructural Analogues

Homoleptic thorium(IV) amidate complexes have also been synthesized and characterized, demonstrating the versatility of amidate ligands in actinide chemistry. rsc.orgrsc.org While specific research on Th(TTA)4 is less detailed in the provided context, the synthesis of other thorium amidate complexes, such as Th(ITA)4 and Th(TEPA)4, follows similar salt metathesis routes. escholarship.org These complexes are generally eight-coordinate, with all four amidate ligands binding in a κ²-O,N geometry. escholarship.org The study of these thorium complexes provides valuable comparative data for understanding the coordination chemistry across the actinide series. rsc.orgnih.govacs.org The synthesis of a series of isostructural Th, U, Np, and Pu complexes with the ITA ligand highlights the potential for systematic studies of f-element chemistry. nih.govacs.orgresearchgate.net

Diverse Coordination Modes and Geometries (e.g., κ²-O,N vs. κ¹-O Binding)

The TTA ligand exhibits flexible coordination behavior, a key feature influencing the structure of its metal complexes. As observed in U(TTA)4, the ligand can adopt either a bidentate, chelating κ²-O,N coordination mode or a monodentate κ¹-O binding mode. osti.gov

The choice of coordination mode is influenced by several factors, including the steric bulk and electronic properties of the ligand substituents, as well as the nature of the metal center. osti.gov In U(TTA)4, the κ¹-O bound ligands exhibit significantly shorter U-O bond lengths compared to the U-O bonds in the chelated ligands, suggesting a greater localization of electron density on the oxygen atoms of the κ¹-O bound ligands. osti.gov This is further supported by the longer C-O and shorter C-N bonds in the κ¹-O bound ligands compared to their chelated counterparts. osti.gov This adaptability in coordination allows for the formation of complexes with varying coordination numbers and geometries, which in turn affects their physical and chemical properties. nih.govacs.org

Table: Comparison of Coordination in U(ITA)4 and U(TTA)4 osti.govnih.govacs.org

| Complex | Metal Center | Coordination Number | Ligand Binding Mode | Symmetry |

| U(ITA)4 | Uranium(IV) | 8 | Four κ²-N,O | D2d |

| U(TTA)4 | Uranium(IV) | 6 | Two κ²-N,O, Two κ¹-O | C1 |

Applications as Single-Source Molecular Precursors in Material Science

Metal-organic complexes, particularly those of actinides, are of significant interest as single-source precursors for the deposition of thin films and nanomaterials. escholarship.orgrsc.orgresearchgate.netescholarship.org The use of a single-source precursor, which contains all the necessary elements for the target material, can simplify the deposition process by avoiding the need for reactive secondary gases. rsc.orgnih.gov

Chemical Vapor Deposition (CVD) of Metal Oxides (e.g., UO2, ThO2)

Homoleptic uranium(IV) and thorium(IV) amidate complexes, including U(TTA)4, have been investigated as volatile, single-source molecular precursors for the chemical vapor deposition (CVD) of metal oxide thin films, such as uranium dioxide (UO2) and thorium dioxide (ThO2). osti.govrsc.orgresearchgate.netnih.gov An ideal precursor for CVD should possess adequate thermal stability and volatility. rsc.org

These amidate complexes are designed to have a well-defined decomposition pathway, typically an alkene elimination mechanism, which allows for the clean formation of the desired metal oxide. researchgate.netresearchgate.net For instance, U(TTA)4 has been successfully used to deposit crystalline, phase-pure UO2 films via CVD. osti.govresearchgate.net The process involves subliming the precursor at a relatively low temperature and then decomposing it on a heated substrate. osti.gov For U(TTA)4, CVD experiments were performed at a pressure of 10⁻⁶ mbar with a precursor temperature of 160 °C and a substrate temperature of 500 °C. osti.gov

Similarly, thorium amidate complexes have been shown to be viable single-source precursors for ThO2 materials. rsc.orgrsc.orgnih.gov These complexes exhibit sufficient volatility for CVD and can be sublimed under both partial vacuum and atmospheric pressures. escholarship.orgrsc.org The thermal decomposition of these precursors also proceeds via an alkene elimination mechanism to yield ThO2 without the need for an external oxygen source. rsc.orgnih.gov The purity and crystallinity of the resulting ThO2 can be influenced by the substituents on the amidate ligand. rsc.orgnih.gov

Ligand Decomposition Mechanisms via Alkene Elimination

The thermal decomposition of metal-amidate complexes derived from this compound is characterized by a specific and clean pathway known as alkene elimination. This mechanism is crucial for applications like Chemical Vapor Deposition (CVD) because it allows for the formation of pure materials without the need for an external oxygen source or harsh oxidizers, which could lead to impure products. osti.govresearchgate.net The process is a type of elimination reaction where atoms are removed from adjacent positions in a molecule, resulting in the formation of a double bond—in this case, an alkene. libretexts.org

In the context of metal complexes containing the this compound ligand, the decomposition is initiated by heat. The proposed mechanism involves a concerted, thermally-induced syn-elimination. osti.govorganic-chemistry.org This process can be broken down into key steps:

Alkene Elimination : The first step is the elimination of isobutylene (B52900) from the tert-butyl group attached to the nitrogen atom of the amidate ligand. This generates a transient hemiamidate intermediate. osti.gov This type of reaction, where a group on a nitrogen atom leads to the formation of an alkene, is conceptually related to the Cope Elimination, which also proceeds through a concerted, syn-periplanar transition state. organic-chemistry.org

Protonolysis and Product Formation : The newly formed hemiamidate intermediate subsequently undergoes protonolysis with another intact amidate ligand on the metal center. This step results in the elimination of one equivalent of pivalonitrile (the nitrile) and one equivalent of this compound (the amide), leaving an oxygen atom bound to the metal center. osti.gov

This well-defined, single-pathway decomposition is highly advantageous, as it minimizes the incorporation of carbon or nitrogen impurities into the final material, a common challenge in CVD processes. osti.gov Research on uranium(IV) amidate precursors has confirmed that this alkene elimination pathway leads to the successful deposition of highly crystalline, phase-pure uranium dioxide (UO₂) films. osti.govresearchgate.net

Control over Thin Film Properties and Microstructure

The use of this compound as a ligand in single-source precursors provides significant control over the properties and microstructure of thin films deposited via methods like Chemical Vapor Deposition (CVD). osti.govmdpi.com The inherent characteristics of the ligand—and the resulting metal complex—directly influence volatility, thermal stability, and decomposition behavior, which are critical parameters in a CVD process. osti.govresearchgate.net

The clean decomposition via alkene elimination is a primary factor in achieving high-quality films. Since the precursor is designed to decompose through a single, predictable mechanism, the formation of undesirable side products and impurities is minimized. osti.gov This allows for the deposition of phase-pure materials, such as stoichiometric UO₂, without the need for reactive co-gases that can compromise film purity. osti.govresearchgate.net

The specific substituents on the amidate ligand, such as the tert-butyl groups in this compound, dictate the precursor's physical properties. These properties, in turn, affect the conditions required for film growth. For instance, the sublimation and decomposition temperatures of the precursor are closely related. osti.gov Fine-tuning these temperatures is essential for a successful CVD process, ensuring the precursor sublimes efficiently without decomposing prematurely in the delivery lines, while fully decomposing on the heated substrate. osti.govnih.gov

| Precursor Complex | Sublimation Temperature (at 10⁻³ mbar) | Decomposition Temperature (at 10⁻³ mbar) |

| U(ITA)₄ | ~130 °C | ~130 °C |

| U(TTA)₄ | ~120 °C | ~120 °C |

This table presents approximate thermal properties for Uranium(IV) amidate precursors, where H(ITA) is N-tert-butylisobutyramide and H(TTA) is this compound. The proximity of sublimation and decomposition temperatures necessitates careful control of CVD process pressures. Data sourced from osti.gov.

The choice of ligand also has a profound impact on the final microstructure of the film. In the deposition of UO₂ from a uranium(IV) amidate precursor, the process yielded highly crystalline films that showed good epitaxial growth on a silicon substrate. osti.gov Notably, at greater thicknesses, the UO₂ crystals developed unique, fir tree-like structures with isotropic growth of one-dimensional branches, creating a large accessible surface area. osti.gov This demonstrates that the molecular design of the precursor, using ligands like this compound, can be used to engineer not just the composition but also the complex morphology of the resulting thin film. osti.govmdpi.com

Steric and Electronic Tuning of this compound-Derived Ligands in Catalysis

The effectiveness of a metal-based catalyst is profoundly influenced by the ligands surrounding the metal center. The steric (size and shape) and electronic (electron-donating or -withdrawing) properties of these ligands can be precisely adjusted to optimize catalytic activity, selectivity, and stability. semanticscholar.orgrsc.orgrsc.org The ligand derived from this compound, an amidate, is a valuable tool in this regard, as its structure allows for systematic modifications to control the catalytic environment.

Amidate ligands, in general, are versatile because their substituents can be readily varied to cover a wide spectrum of steric and electronic profiles. osti.govresearchgate.net This tunability enables control over the coordination geometry, thermal stability, and reactivity of the resulting metal complexes. osti.gov The this compound ligand features bulky tert-butyl groups on both the nitrogen and the carbonyl carbon. These groups exert significant steric influence, creating a defined pocket around the metal center that can dictate how substrate molecules approach and bind during a catalytic cycle. semanticscholar.orgmdpi.com This control is essential for achieving high selectivity in chemical transformations.

Comparative Steric Profiles with Related Amidate Ligands

When designing catalysts, comparing the steric and electronic effects of similar ligands is crucial. A relevant comparison for the this compound (TTA) proligand is N-tert-butylisobutyramide (ITA), which differs only by having an isopropyl group on the backbone instead of a tert-butyl group. researchgate.netresearchgate.net While these two proligands have a comparable steric profile, they can induce surprisingly different coordination geometries in metal complexes. researchgate.netresearchgate.net

For example, in studies with tetravalent actinides, the seemingly minor structural change between TTA and ITA leads to distinct binding modes. researchgate.netresearchgate.net The uranium complex with ITA, U(ITA)₄, adopts an 8-coordinate geometry where all four ligands are chelated in a bidentate (κ²-O,N) fashion. researchgate.net In contrast, the uranium complex with TTA, U(TTA)₄, exhibits mixed coordination: two TTA ligands are chelated (κ²-O,N), while the other two bind only through the oxygen atom in a monodentate (κ¹-O) fashion. researchgate.netresearchgate.net

| Ligand Precursor | Metal Complex | Coordination of Ligands | Resulting Metal Coordination |

| N-tert-butylisobutyramide (ITA) | U(ITA)₄ | Four ligands in κ²-O,N mode | 8-coordinate |

| This compound (TTA) | U(TTA)₄ | Two ligands in κ²-O,N mode, Two ligands in κ¹-O mode | 6-coordinate |

This difference underscores that beyond simple steric bulk, subtle electronic effects and intramolecular packing forces governed by the ligand's precise shape play a critical role in determining the final structure of the catalyst.

Implications for Catalyst Design and Stereocontrol

The ability of the this compound ligand to enforce specific coordination numbers and geometries is directly applicable to rational catalyst design and, particularly, to achieving stereocontrol. rsc.orgresearchgate.net Stereocontrol is the ability of a catalyst to selectively produce one stereoisomer of a product over others, a fundamental challenge in modern chemistry. The three-dimensional environment created by the ligands around the metal center is the key to this control.

By selecting a ligand like the one derived from this compound, which can adopt different binding modes (e.g., κ¹ vs. κ²), chemists can influence the geometry and accessibility of the active site. researchgate.netresearchgate.net A more open coordination sphere might allow for the binding of larger substrates, while a more crowded environment can create a chiral pocket that forces a substrate to bind in a specific orientation, leading to an enantiomerically pure product. semanticscholar.orgmdpi.com

The observation that this compound can lead to a lower coordination number compared to a sterically similar ligand like N-tert-butylisobutyramide is significant. researchgate.netresearchgate.net A less crowded metal center could be more catalytically active or exhibit different selectivity. Therefore, the this compound ligand and its derivatives serve as valuable building blocks, providing a platform for fine-tuning the steric and electronic properties of a catalyst to achieve a desired chemical transformation with high precision and stereocontrol. rsc.orgrsc.org

Advanced Spectroscopic Characterization of N Tert Butylpivalamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

Proton (¹H) NMR spectroscopy for N-tert-Butylpivalamide is predicted to be relatively simple due to the high symmetry of the tert-butyl groups. The spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

The two tert-butyl groups, while structurally similar, are in different chemical environments. One is attached to the carbonyl carbon (a pivaloyl group), and the other is attached to the amide nitrogen. This difference leads to distinct chemical shifts. The protons of the nine equivalent methyl groups of the N-tert-butyl moiety are expected to appear as a sharp singlet, as there are no adjacent protons for spin-spin coupling. Similarly, the nine equivalent protons of the pivaloyl tert-butyl group will also produce a singlet. The single amide proton (N-H) typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. nih.govresearchgate.net The chemical shift of the N-H proton can be highly variable depending on solvent, concentration, and temperature. nih.gov

Based on data from structurally similar compounds like N-tert-butylbenzamide, the N-tert-butyl protons are expected in the range of 1.4-1.5 ppm, while the pivaloyl protons, being slightly more shielded, would appear further upfield. rsc.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ (Pivaloyl) | 1.20 - 1.35 | Singlet (s) | 9H |

| -N-C(CH ₃)₃ | 1.40 - 1.50 | Singlet (s) | 9H |

| -NH - | 5.5 - 6.5 | Broad Singlet (br s) | 1H |

In a standard ¹³C NMR experiment, proton decoupling techniques are employed to simplify the spectrum. This process removes the splitting of carbon signals by attached protons, resulting in each unique carbon atom appearing as a single line (singlet). For this compound, five distinct signals are expected, corresponding to the five non-equivalent carbon environments.

The most deshielded signal belongs to the carbonyl carbon (C=O) of the amide group, typically found in the 170-185 ppm region. libretexts.orgoregonstate.edu The remaining four signals correspond to the quaternary and methyl carbons of the two different tert-butyl groups. Quaternary carbons, those with no attached protons, generally produce weaker signals in proton-decoupled spectra. oregonstate.edu The quaternary carbon attached to the nitrogen is expected to appear around 51-52 ppm, while the quaternary carbon of the pivaloyl group is expected at a higher field, around 38-40 ppm. The methyl carbons of the N-tert-butyl group and the pivaloyl group are predicted to have similar, but distinct, chemical shifts in the 27-30 ppm range. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Proton-Decoupled)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C =O (Amide Carbonyl) | 178 - 182 |

| -N-C (CH₃)₃ (Quaternary) | 51 - 53 |

| -C(C H₃)₃ (Pivaloyl Methyls) | 27 - 28 |

| -N-C(C H₃)₃ (N-tert-Butyl Methyls) | 28 - 30 |

| -C (CH₃)₃ (Pivaloyl Quaternary) | 38 - 40 |

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, all proton signals are singlets with no adjacent proton neighbors. Therefore, a COSY spectrum would show no cross-peaks, which in itself is a key piece of structural information confirming the isolated nature of the two tert-butyl groups and the amide proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. wikipedia.org For this compound, an HSQC spectrum would display two primary cross-peaks: one connecting the proton signal of the N-tert-butyl methyls to their corresponding carbon signal, and a second cross-peak connecting the pivaloyl methyl protons to their carbon signal. This definitively assigns the proton and carbon signals for each methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful for this molecule as it reveals longer-range correlations, typically over two or three bonds (²JCH and ³JCH). libretexts.org This allows for the connection of the isolated spin systems. Key expected correlations would include:

A correlation between the protons of the pivaloyl tert-butyl group and the carbonyl carbon, confirming their connectivity.

A correlation between the protons of the N-tert-butyl group and the carbonyl carbon, establishing the amide bond linkage.

Correlations from the methyl protons of each tert-butyl group to their respective quaternary carbon.

A potential two-bond correlation from the amide N-H proton to the quaternary carbon of the N-tert-butyl group. researchgate.net

These combined 2D experiments provide an unambiguous blueprint of the molecular structure, confirming the attachments of both tert-butyl groups to the central amide functionality.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental formula.

Low-resolution mass spectrometry provides the nominal molecular weight of a compound. For this compound (C₉H₁₉NO), the calculated nominal molecular weight is 157 amu. nist.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 157.

The fragmentation pattern is also highly informative. Amide fragmentation often involves the cleavage of the N-CO bond. nih.govrsc.org Furthermore, molecules containing tert-butyl groups are known to readily lose a tert-butyl radical (57 amu) or form a stable tert-butyl cation. pearson.comnih.gov Expected key fragments would include:

m/z = 100: Resulting from the loss of a tert-butyl radical from the molecular ion ([M-57]⁺).

m/z = 85: Corresponding to the pivaloyl cation, [(CH₃)₃C-CO]⁺, formed by cleavage of the C-N bond.

m/z = 57: A prominent peak corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺, which could potentially be the base peak of the spectrum.

High-Resolution Mass Spectrometry measures the mass of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass and, from that, its unique elemental composition.

The calculated monoisotopic mass for this compound (C₉H₁₉NO) is 157.14667 Da. nih.govuni.lu An HRMS analysis would confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass of 157 but a different elemental formula. HRMS data is typically reported for the molecular ion or common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 3: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₁₉NO⁺ | 157.14612 |

| [M+H]⁺ | C₉H₂₀NO⁺ | 158.15395 |

| [M+Na]⁺ | C₉H₁₉NNaO⁺ | 180.13589 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. ufl.edu It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. ufl.edu This absorption is recorded, producing a spectrum that serves as a unique molecular "fingerprint."

For this compound, a secondary amide, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the N-H bond, the carbonyl (C=O) group, and the alkyl (C-H) groups.

Key vibrational modes anticipated for this compound include:

N-H Stretching: The N-H bond of the secondary amide typically exhibits a single, moderate to strong absorption band. In the solid state or concentrated solutions, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another can cause this band to broaden and shift to a lower wavenumber, generally appearing in the 3350-3180 cm⁻¹ region.

C-H Stretching: The C-H bonds within the two tert-butyl groups (the pivaloyl and the N-tert-butyl moieties) are expected to produce strong absorption bands in the 2970-2870 cm⁻¹ range, which is characteristic of sp³-hybridized carbon atoms. openstax.org

Amide I Band (C=O Stretching): This is one of the most prominent bands in the IR spectrum of an amide, arising from the carbonyl group's stretching vibration. For secondary amides, this strong absorption typically occurs between 1680 and 1630 cm⁻¹. ucla.edu Its precise position can be influenced by hydrogen bonding.

Amide II Band (N-H Bending and C-N Stretching): This band is a result of a combination of N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides, appearing as a strong band in the 1570-1515 cm⁻¹ region. researchgate.net

C-H Bending: The methyl (CH₃) groups within the tert-butyl structures will give rise to characteristic bending (deformation) vibrations, typically seen around 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹. The band near 1365 cm⁻¹ is often sharp and indicative of the tert-butyl group.

The following interactive table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | 3350 - 3180 | Medium, often broad |

| Alkyl C-H | Stretching | 2970 - 2870 | Strong |

| Amide C=O (Amide I) | Stretching | 1680 - 1630 | Strong |

| Amide N-H / C-N (Amide II) | Bending / Stretching | 1570 - 1515 | Strong |

| Alkyl C-H | Bending | 1470 - 1365 | Medium |

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can deduce the precise three-dimensional structure of the molecule and how these molecules pack together in the solid state. ub.edu

Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides unambiguous determination of the three-dimensional structure of a molecule. youtube.com To perform this analysis, a high-quality single crystal of the compound, typically 0.1-0.2 millimeters in size, is required. ub.edu

While specific published SCXRD data for this compound is not available, a hypothetical study would reveal several key architectural details:

Molecular Confirmation: SCXRD would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This would reveal the spatial relationship between the planar amide group and the bulky tert-butyl substituents.

Crystal System and Space Group: The analysis would identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.

Intermolecular Interactions: A primary feature expected in the crystal structure of this compound is intermolecular hydrogen bonding. The amide proton (N-H) would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) would act as an acceptor. This interaction typically leads to the formation of infinite chains or tapes of molecules throughout the crystal lattice, a common structural motif for secondary amides.

The table below outlines the type of structural parameters that would be obtained from a successful SCXRD analysis of this compound.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular N-H···O=C bonds. |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. rigaku.com Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals.

The resulting PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. rigaku.com

The applications of PXRD for this compound would include:

Phase Identification: The PXRD pattern is unique to a specific crystal structure. It can be used to confirm the identity of a synthesized batch of this compound by comparing its pattern to a known standard.

Polymorph Screening: Many organic molecules can crystallize into multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph has a distinct PXRD pattern. PXRD is a fundamental tool for identifying and distinguishing between different polymorphic forms, which can have different physical properties. rigaku.com

Purity Analysis: PXRD can detect the presence of crystalline impurities. If a sample contains a mixture of different crystalline phases, the resulting pattern will be a superposition of the individual patterns of each component.

A typical PXRD data table would list the diffraction peaks by their position (2θ), d-spacing (the distance between crystal lattice planes), and relative intensity.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data would appear here | Data would appear here | Data would appear here |

Without an experimental or calculated reference, the specific PXRD pattern for this compound cannot be presented. However, the technique remains essential for the solid-state characterization and quality control of the compound.

Computational Chemistry and Theoretical Studies of N Tert Butylpivalamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecule to provide detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org

For a molecule like N-tert-Butylpivalamide, DFT calculations would typically be employed to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, in a DFT study on a related pivalamide derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, the geometry was optimized using the B3LYP functional with a 6-31G(d,p) basis set to find its most stable conformation. nih.gov

The planarity of the amide bond is a key feature of interest. Due to the steric hindrance from the two tert-butyl groups, it is expected that the amide bond in this compound may exhibit some deviation from planarity. rsc.orgnih.gov DFT calculations can quantify this distortion.

Furthermore, DFT is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Illustrative Optimized Geometrical Parameters for an Amide calculated by DFT:

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.22 | |

| C-N | 1.38 | |

| N-C(tert-butyl) | 1.48 | |

| O=C-N | ||

| C-N-C(tert-butyl) |

Note: This table presents typical bond lengths and angles for an amide functional group and are illustrative. Actual values for this compound would be determined from a specific DFT calculation.

Ab Initio and Multireference CASSCF Methods for Complex Systems

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they can provide highly accurate results. For a molecule like this compound, ab initio methods could be used to refine the geometry and energies obtained from DFT calculations.

For more complex electronic systems, such as those involving excited states, bond breaking, or transition states, single-reference methods like DFT and HF may not be adequate. In such cases, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) method are employed. youtube.com CASSCF provides a more accurate description of the electronic structure by considering a combination of different electronic configurations. While a simple molecule like this compound in its ground state may not necessitate a CASSCF calculation, this method would be crucial for studying its photochemical behavior or its interaction with transition metals where multiple electronic states are close in energy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These methods use classical mechanics to simulate the movement of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and thermodynamic properties.

For this compound, MD simulations could be used to explore its conformational landscape. The rotation around the C-N amide bond and the single bonds of the tert-butyl groups can lead to different conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers between them. The dynamic nature of sterically hindered amide bonds has been a subject of interest, as they can exhibit unique conformational properties. rsc.org

MD simulations are also valuable for studying the behavior of this compound in different environments, such as in various solvents. The simulations can provide information on how the solvent molecules arrange around the solute and how they affect its conformation and dynamics.

Analysis of Electronic Structure and Bonding Properties

Prediction of Oxidation States in Metal Complexes

Computational methods can be used to support the assignment of oxidation states. By analyzing the calculated electron distribution in the metal complex, one can determine the charge on the metal atom. Techniques like Natural Bond Orbital (NBO) analysis can provide atomic charges, which can be correlated with the formal oxidation state.

Example of Determining Metal Oxidation State in a Hypothetical Complex [M(this compound)2Cl2]:

| Component | Charge |

| This compound (ligand) | 0 (neutral) |

| Chloride (ligand) | -1 |

| Overall Complex Charge | 0 (neutral) |

| Calculated Metal Oxidation State | +2 |

Characterization of Ligand-Metal Orbital Interactions

The bonding between a ligand and a metal in a coordination complex is described by Ligand Field Theory (LFT), which is an application of molecular orbital theory to transition metal complexes. wikipedia.orgdalalinstitute.com The interaction between the orbitals of the this compound ligand and the d-orbitals of the metal would determine the electronic structure and properties of the complex.

This compound can act as a σ-donor ligand through the lone pair of electrons on the oxygen or nitrogen atom of the amide group. The nature of the interaction can be further elucidated by analyzing the molecular orbitals of the complex obtained from quantum chemical calculations.

Furthermore, there is the possibility of π-interactions. If the metal has filled d-orbitals of appropriate symmetry, it can engage in π-backbonding with the empty π* orbitals of the carbonyl group of the amide. libretexts.orglibretexts.org This back-donation of electron density from the metal to the ligand strengthens the metal-ligand bond and can be observed experimentally through changes in the C=O stretching frequency in the infrared spectrum. Computational analysis of the molecular orbitals would clearly show the contributions of the metal d-orbitals and the ligand π* orbitals to the bonding, providing a detailed picture of the ligand-metal orbital interactions.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic data of molecules, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. acs.orgdiva-portal.org These theoretical calculations can provide valuable insights into the vibrational modes and electronic environments of the nuclei within this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated by determining the vibrational frequencies of the molecule's bonds. For this compound, the most prominent features expected in a predicted IR spectrum would be the N-H stretch, C-H stretches, and the C=O (Amide I) stretch. The Amide I band, in particular, is sensitive to the molecule's conformation and electronic structure. nih.gov Due to the significant steric hindrance from the tert-butyl groups, computational models would likely predict a lower frequency for the C=O stretch compared to less hindered amides, reflecting a decrease in the double bond character of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with a high degree of accuracy using computational methods. rsc.orgresearchgate.net These calculations involve determining the magnetic shielding of each nucleus. For this compound, theoretical predictions would be expected to show distinct signals for the two different tert-butyl groups and the amide proton. The chemical shifts would be influenced by the electron-donating effects of the alkyl groups and the anisotropic effects of the carbonyl group.

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Notes |

| FTIR (cm⁻¹) | ||

| N-H Stretch | ~3400 | The position of this peak can be influenced by hydrogen bonding. |

| C-H Stretch | 2900-3000 | Characteristic of sp³ hybridized carbons in the tert-butyl groups. |

| Amide I (C=O Stretch) | 1640-1660 | The steric hindrance from the tert-butyl groups is expected to lower this frequency. |

| ¹H NMR (ppm) | ||

| N-H | 5.5 - 6.5 | Broad singlet, chemical shift can vary with solvent and concentration. |

| N-C(CH₃)₃ | ~1.4 | Singlet, corresponding to the nine equivalent protons of the N-tert-butyl group. |

| C-C(CH₃)₃ | ~1.2 | Singlet, corresponding to the nine equivalent protons of the pivaloyl tert-butyl group. |

| ¹³C NMR (ppm) | ||

| C=O | 175 - 180 | The carbonyl carbon is significantly deshielded. |

| N-C (CH₃)₃ | ~51 | Quaternary carbon of the N-tert-butyl group. |

| N-C(C H₃)₃ | ~29 | Methyl carbons of the N-tert-butyl group. |

| C-C (CH₃)₃ | ~39 | Quaternary carbon of the pivaloyl group. |

| C-C(C H₃)₃ | ~27 | Methyl carbons of the pivaloyl group. |

Influence of Steric and Electronic Parameters on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by its unique steric and electronic characteristics. The presence of two bulky tert-butyl groups—one attached to the nitrogen and the other adjacent to the carbonyl carbon—creates significant steric hindrance around the amide functionality.

Steric Effects: Computational studies on sterically hindered amides have shown that bulky substituents can lead to significant geometric distortions. In this compound, the steric repulsion between the two tert-butyl groups would be expected to cause a twisting of the amide bond and pyramidalization of the nitrogen atom. This deviation from planarity disrupts the n → π* conjugation that is characteristic of amides, which in turn would increase the ground-state energy of the molecule and make the amide bond more susceptible to cleavage.

This steric hindrance also directly impacts the accessibility of the carbonyl carbon to nucleophiles. Theoretical calculations of the transition states for reactions such as hydrolysis would likely show a high activation energy barrier due to the steric shielding by the tert-butyl groups, making the compound relatively unreactive under standard conditions.

Electronic Effects: The tert-butyl groups are electron-donating through an inductive effect. This electronic effect increases the electron density on the nitrogen atom and the carbonyl oxygen, which can be quantified through computational methods that calculate atomic charges. The increased electron density on the carbonyl carbon would decrease its electrophilicity, further contributing to the compound's reduced reactivity towards nucleophilic attack.

Interactive Table 2: Influence of Steric and Electronic Parameters on Reactivity

| Parameter | Effect on this compound | Predicted Consequence for Reactivity |

| Steric Hindrance | Significant repulsion between the two tert-butyl groups. | - Twisting of the amide bond and pyramidalization of the nitrogen. - Increased ground-state energy. - Shielding of the carbonyl carbon from nucleophilic attack. |

| Electronic Effects | Inductive electron donation from the tert-butyl groups. | - Increased electron density on the nitrogen and carbonyl oxygen. - Decreased electrophilicity of the carbonyl carbon. |

Derivatization Strategies Involving N Tert Butylpivalamide

Formation of Functionalized Derivatives via Selective Chemical Transformations

The chemical transformation of N-tert-Butylpivalamide into functionalized derivatives can be challenging due to its sterically hindered nature, which impacts the reactivity of the amide bond. However, under specific conditions, selective transformations can be achieved.

One of the primary reactions for amide derivatization is hydrolysis , which cleaves the amide bond to yield a carboxylic acid and an amine. For sterically hindered amides like this compound, this typically requires forcing conditions. Alkaline hydrolysis of secondary and tertiary amides can be achieved using sodium hydroxide in a mixture of methanol and a less polar aprotic solvent like dichloromethane or dioxane. researchgate.netumich.eduarkat-usa.org This method has been shown to be effective for tertiary amides, which are often resistant to cleavage under standard aqueous conditions. researchgate.netumich.eduarkat-usa.org The increased lipophilicity of tertiary amides enhances the rate of alkaline hydrolysis in these non-aqueous conditions. umich.edu

Reduction of the amide carbonyl group is another pathway to functionalized derivatives. Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, reduction would yield N,N-di-tert-butyl-2,2-dimethylpropan-1-amine. This transformation replaces the carbonyl oxygen with two hydrogen atoms, converting the planar amide nitrogen into a tetrahedral amine nitrogen.

Alkylation at the amide nitrogen is generally difficult for N-substituted amides. However, deprotonation of the N-H bond using a strong base could generate an amidate anion, which could then be alkylated. The steric hindrance around the nitrogen atom in this compound would likely necessitate the use of highly reactive alkylating agents and strong, non-nucleophilic bases. While not directly demonstrated for this compound, asymmetric α-alkylation has been successfully performed on related N'-tert-butanesulfinyl amidines, suggesting that with the appropriate activating groups, alkylation of similar structures is feasible. nih.gov

The tert-butyl group itself can be a source of reactivity under specific conditions. In peptide synthesis, for instance, the tert-butyl moiety from protecting groups can lead to the tert-butylation of tryptophan residues as a side reaction during acidolytic cleavage. nih.gov This suggests that under strongly acidic conditions, the tert-butyl group of this compound could potentially act as an electrophile.

Table 1: Potential Chemical Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product |

| Hydrolysis | NaOH in Methanol/Dioxane, Reflux | Pivalic acid and tert-Butylamine (B42293) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | N,N-di-tert-butyl-2,2-dimethylpropan-1-amine |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-tert-Butylpivalamide |

This table presents potential transformations based on general amide reactivity. Specific experimental data for this compound may not be extensively available.

Participation in Silylation Reactions for Analytical or Synthetic Purposes

Silylation is a common derivatization technique, particularly for gas chromatography-mass spectrometry (GC-MS), as it increases the volatility, thermal stability, and chromatographic performance of polar analytes. The process involves replacing an active hydrogen atom (e.g., from an -OH, -NH, or -SH group) with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

For amides, the N-H proton can be replaced by a silyl group. In the case of this compound, the presence of the N-H bond makes it a candidate for silylation. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents react with active hydrogens to form volatile TMS derivatives.

The steric hindrance from the two tert-butyl groups in this compound could influence the kinetics of the silylation reaction. However, silylation is a well-established method for derivatizing a wide range of compounds, including those with some degree of steric hindrance. The choice of silylating agent and reaction conditions (e.g., temperature, solvent, and catalyst) can be optimized to achieve efficient derivatization. For instance, more potent silylating agents or the use of a catalyst might be necessary to overcome the steric barrier.